[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1158607-78-3
VCID: VC2875950
InChI: InChI=1S/C10H15N3O.2ClH/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13;;/h1-3H,4-8,11H2;2*1H
SMILES: C1COCCN1C2=C(C=CC=N2)CN.Cl.Cl
Molecular Formula: C10H17Cl2N3O
Molecular Weight: 266.16 g/mol

[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride

CAS No.: 1158607-78-3

Cat. No.: VC2875950

Molecular Formula: C10H17Cl2N3O

Molecular Weight: 266.16 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride - 1158607-78-3

Specification

CAS No. 1158607-78-3
Molecular Formula C10H17Cl2N3O
Molecular Weight 266.16 g/mol
IUPAC Name (2-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C10H15N3O.2ClH/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13;;/h1-3H,4-8,11H2;2*1H
Standard InChI Key DDTZFMRGXMKMCT-UHFFFAOYSA-N
SMILES C1COCCN1C2=C(C=CC=N2)CN.Cl.Cl
Canonical SMILES C1COCCN1C2=C(C=CC=N2)CN.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride features a pyridine ring as its central scaffold with a morpholine substituent at the 2-position and a methanamine (CH₂NH₂) group at the 3-position. The compound exists as a dihydrochloride salt, with the protonation likely occurring at both the pyridine nitrogen and the primary amine. This structural arrangement shares similarities with other substituted pyridine compounds that have demonstrated biological activity in various screening programs.

Physical Properties

The salt form of this compound significantly impacts its physicochemical profile. As a dihydrochloride salt, [2-(4-Morpholinyl)-3-pyridinyl]methanamine would be expected to demonstrate enhanced water solubility compared to its free base form, making it potentially more suitable for aqueous formulations in biological testing. The crystalline nature of dihydrochloride salts typically provides improved stability for storage and handling compared to free amines.

Predicted Properties

Table 1. Predicted Physicochemical Properties of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride

PropertyPredicted ValueNotes
Molecular Weight~290-295 g/molIncluding two HCl molecules
LogP~0.5-1.2Lower than free base due to salt formation
Water SolubilityHighEnhanced by salt formation
pKa~4.5-5.5 (pyridine N), ~9-10 (amine)Affects ionization profile
Melting Point~200-250°CTypical for hydrochloride salts
AppearanceWhite to off-white crystalline solidCharacteristic of dihydrochloride salts

Synthesis Methods

Purification Considerations

Purification of the final compound would typically involve recrystallization from appropriate solvent systems, potentially using ethanol/diethyl ether mixtures. This process would be crucial for removing synthetic impurities and achieving the high purity required for biological testing and characterization.

Structural Analogs and Relationship to Known Compounds

Comparison with Related Compounds

The structure of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride bears structural similarities to other pyridine-based compounds that have been investigated for various applications. For instance, (4-Methylpyridin-2-yl)methanamine hydrochloride, described in the literature, shares the aminomethyl-substituted pyridine core structure . These structural relationships suggest potential for similar chemical behaviors and biological activities.

Table 2. Structural Comparison with Related Compounds

CompoundSimilarityStructural Differences
(4-Methylpyridin-2-yl)methanamine hydrochlorideAminomethyl-pyridine corePosition of aminomethyl group; methyl vs. morpholinyl substituent; mono vs. dihydrochloride
2,5,6-Trisubstituted pyrazine compoundsHeterocyclic core with multiple substituentsPyridine vs. pyrazine core; different substituent pattern

Structure-Activity Relationships

The morpholine group in the target compound may confer specific pharmacological properties, as morpholine-containing compounds often demonstrate enhanced water solubility and bioavailability. The positioning of substituents on the pyridine ring is also critical for biological activity, as seen in structure-activity relationship studies of heterocyclic compounds. For example, in the development of Zika virus protease inhibitors, researchers found that "switching to a pyridine in compound 19... resulted in considerable activity reduction" compared to pyrazine analogs .

Analytical Characterization

Spectroscopic Profile

The identification and structural confirmation of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride would typically involve multiple spectroscopic techniques:

Table 3. Expected Spectroscopic Characteristics

TechniqueExpected Key Features
¹H NMRSignals for pyridine protons (δ ~7.0-9.0 ppm); morpholine protons (δ ~3.5-4.0 ppm); methylene protons (δ ~4.0-4.5 ppm); amine protons (broad signal, δ ~8.0-9.0 ppm)
¹³C NMRPyridine carbons (δ ~120-160 ppm); morpholine carbons (δ ~45-70 ppm); methylene carbon (δ ~40-45 ppm)
Mass SpectrometryMolecular ion peak corresponding to the free base; fragmentation pattern showing loss of morpholine and amine groups
IR SpectroscopyN-H stretching (~3300-3500 cm⁻¹); C-N stretching (~1200-1350 cm⁻¹); pyridine ring vibrations (~1400-1600 cm⁻¹)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the method of choice for purity determination and quantitative analysis of this compound. A reverse-phase system with UV detection at wavelengths corresponding to the pyridine chromophore (typically ~254-280 nm) would be suitable for this purpose.

Research Limitations and Future Directions

Current Knowledge Gaps

Research specifically addressing [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride appears limited in the available literature. Future investigations could focus on:

  • Optimized synthetic routes with improved yields

  • Comprehensive physicochemical characterization

  • Biological activity screening across multiple targets

  • Structure-activity relationship studies with systematic structural modifications

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